molecular formula C11H13Cl B8543188 6-Chloro-1,1-dimethylindane

6-Chloro-1,1-dimethylindane

Cat. No.: B8543188
M. Wt: 180.67 g/mol
InChI Key: OSJZYRRAYUXEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,1-dimethylindane is a useful research compound. Its molecular formula is C11H13Cl and its molecular weight is 180.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

5-chloro-3,3-dimethyl-1,2-dihydroindene

InChI

InChI=1S/C11H13Cl/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7H,5-6H2,1-2H3

InChI Key

OSJZYRRAYUXEFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (45.0 mL) was added to water (5.00 mL) carefully and allowed to cool down to room temperature. 1-(4-chlorophenyl)-3-methylbutan-2-ol (17.8 g, 0.0896 mol) was added portionwise over 30 minutes. After the addition, the mixture was left to stir at room temperature for 2 hours. The mixture was then poured onto ice and the aqueous layer was extracted with ether. The organic phase was washed water and then dried over magnesium sulphate and concentrated to yield crude product. The residue was purified by filtration through a plug of silica, eluting with dichloromethane, to yield the product, 12.6 g (78%). 1H-NMR (400 MHz, CDCl3, δ): 7.10 (m, 3H), 2.85 (t, J=7.2 Hz, 1H), 1.94 (t, J=7.2 Hz, 1H), 1.25 (s, 6H).
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of concentrated sulfuric acid (3.00 mL, 0.056 mol) in water (0.28 mL, 0.0156 mol) was added 1-(4-chlorophenyl)-3-methylbutan-2-ol (1.00 g, 0.00503 mol) over 30 minutes. Additional sulfuric acid was added to dissolve the solid. The mixture was stirred for 2 hours. The mixture was poured onto ice then extracted with ether. The organic phase was washed (water), dried (MgSO4), filtered, and concentrated. The residue was filtered through a plug of silica with CH2Cl2 to afford the title compound (0.568 g, 63%).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

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